molecular formula C12H18ClN B15272780 [(2-Chlorophenyl)methyl](2-methylbutyl)amine

[(2-Chlorophenyl)methyl](2-methylbutyl)amine

Cat. No.: B15272780
M. Wt: 211.73 g/mol
InChI Key: JPGVXSAZSUPTOC-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a methylbutylamine chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, altering their activity and affecting various biochemical pathways. Its structural similarity to neurotransmitters allows it to bind to receptor sites, modulating their function and influencing physiological processes .

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylbutan-1-amine

InChI

InChI=1S/C12H18ClN/c1-3-10(2)8-14-9-11-6-4-5-7-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3

InChI Key

JPGVXSAZSUPTOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC=CC=C1Cl

Origin of Product

United States

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